3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C18H12N4OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H12N4OS/c1-11-5-4-7-13(9-11)17-21-22-16(19-20-18(22)24-17)15-10-12-6-2-3-8-14(12)23-15/h2-10H,1H3 |
InChI Key |
BKCAUUGFHQOJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=NN=C3S2)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 1-benzofuran-2-carboxylic acid hydrazide with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized using thionyl chloride to form the triazolo-thiadiazole ring system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and methylphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Mechanism of Action
The mechanism by which 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction: The compound could modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The triazolothiadiazole core allows for structural diversification at positions 3 and 4. Key substituents and their impacts are summarized below:
Key Observations :
- Benzofuran vs. Benzofuran, with its planar aromatic system, may favor DNA intercalation or enzyme binding via π-π interactions.
- Halogenated vs. Methylphenyl : The 4-iodophenyl group in 5a enhances antiproliferative activity compared to 3-methylphenyl, likely due to increased van der Waals interactions.
Anticancer Activity
- Indole Derivatives (5a–l) : Compounds like 3-[6-(4-iodophenyl)-triazolothiadiazol-3-yl]-1H-indole (5a) showed IC₅₀ values of 2.1–4.8 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. The indole moiety likely synergizes with the triazolothiadiazole core to inhibit Bcl-2 proteins.
- Fluorinated Biphenyl Derivatives (3a–j) : Microwave-synthesized 3-(5'-fluoro-2'-methoxybiphenyl)-triazolothiadiazoles exhibited potent anticancer activity (e.g., 3g: IC₅₀ = 1.8 µM against MCF-7). Fluorine atoms enhance metabolic stability and bioavailability.
Antimicrobial Activity
- Triazolothiadiazole-thione (14) : Displayed broad-spectrum antifungal activity (MIC = 8–16 µg/mL) against Candida albicans. The thione group (-SH) contributes to redox-mediated toxicity.
- Methylthio Derivatives (15) : 3-(Methylthio)-triazolothiadiazole (15) showed reduced activity compared to thione analogs, highlighting the importance of the thiol group.
Anti-inflammatory Activity
- p38 MAPK Inhibitors : 3-(2-Chlorophenyl)-6-(4-methoxy-phenoxymethyl)-triazolothiadiazole inhibited p38 MAPK with IC₅₀ = 0.9 µM, suppressing TNF-α and IL-1β production. The chloro and methoxy groups optimize binding to the kinase’s hydrophobic pocket.
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazole-thiadiazole class of heterocyclic compounds. This class has garnered significant attention in medicinal chemistry due to its diverse biological activities. The focus of this article is to explore the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H14N4OS
- Molecular Weight: 318.38 g/mol
- Structure: The compound features a benzofuran moiety linked to a triazolo-thiadiazole scaffold, which is known for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazoles exhibit significant antimicrobial properties. For instance:
- Compounds containing the 1,2,4-thiadiazole scaffold have shown effectiveness against various bacterial strains and fungi. The presence of electron-withdrawing groups enhances their antibacterial activity .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of triazolo-thiadiazoles are well-documented:
- In studies conducted by Mathew et al., several derivatives were synthesized and evaluated for anti-inflammatory activity. Compounds demonstrated promising results with significant reductions in inflammation markers .
Anticancer Activity
The anticancer potential of this class of compounds is noteworthy:
- A study by Matysiak et al. reported that certain triazolo-thiadiazole derivatives exhibited potent antiproliferative effects against various cancer cell lines. For example, compound 39a showed IC50 values below 10 µM in multiple cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 39a | SSMC-7721 | 7.15 |
| 39b | MCF-7 | 3.44 |
| 39c | A-549 | 3.12 |
The biological activities of 3-(1-Benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be attributed to several mechanisms:
- Inhibition of Enzymes: Many thiadiazole derivatives act as enzyme inhibitors (e.g., carbonic anhydrase inhibitors), which play a crucial role in various physiological processes .
- Cell Cycle Arrest: Some compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of triazolo-thiadiazoles:
- Antimicrobial Study: A derivative was tested against Mycobacterium tuberculosis, showing promising results that warrant further investigation into its use as a potential anti-tubercular agent .
- Analgesic Research: A series of synthesized compounds were evaluated for their analgesic effects in animal models, demonstrating efficacy comparable to standard analgesics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 3-(1-benzofuran-2-yl)-6-(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
- Methodology : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves reacting 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol with substituted aromatic carboxylic acids (e.g., 3-methylbenzoic acid) in phosphorus oxychloride (POCl₃) under reflux for 5–16 hours. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with cold water/sodium bicarbonate .
- Key Parameters :
- Temperature: Reflux (~110–120°C).
- Reaction time: 5–16 hours (longer times improve yield).
- Yield optimization: Recrystallization from ethanol-DMF (1:1 v/v) enhances purity .
Q. How can structural characterization of this compound be validated?
- Analytical Techniques :
- 1H/13C NMR : Confirms substitution patterns (e.g., benzofuran protons at δ 7.1–7.9 ppm, methylphenyl groups at δ 2.3–2.5 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S bonds at ~680 cm⁻¹) .
- Elemental Analysis : Validates C, H, N, S composition (e.g., theoretical vs. observed % values) .
- HPLC : Purity assessment (typically >95% for research-grade material) .
Q. What preliminary biological screening assays are recommended for this compound?
- Initial Screening :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : COX-2 selectivity assays using fluorometric or colorimetric kits .
Advanced Research Questions
Q. How do substituent variations at the 3- and 6-positions influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Benzofuran at Position 3 : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., COX-2) .
- 3-Methylphenyl at Position 6 : Increases lipophilicity, improving membrane permeability .
- Comparative Data :
| Substituent (Position 6) | Bioactivity (IC₅₀, μM) | Target |
|---|---|---|
| 3-Methylphenyl | 12.4 ± 1.2 | COX-2 |
| 4-Methoxyphenyl | 18.9 ± 2.1 | COX-2 |
| 2-Chlorophenyl | 9.8 ± 0.9 | COX-2 |
| Data adapted from . |
Q. What computational methods predict binding affinity to biological targets?
- Molecular Docking Protocols :
- Software : AutoDock Vina or Schrödinger Suite.
- Target Selection : 14-α-demethylase (PDB: 3LD6) for antifungal studies; COX-2 (PDB: 5KIR) for anti-inflammatory analysis .
- Key Interactions :
- Benzofuran moiety forms hydrophobic contacts with Leu376 (3LD6).
- Methylphenyl group engages in van der Waals interactions with Tyr385 (COX-2) .
Q. How can crystallographic data resolve structural ambiguities?
- X-Ray Crystallography :
- Sample Preparation : Recrystallize from DMF/ethanol.
- Key Metrics :
- Planarity of triazolothiadiazole core (deviation <0.02 Å).
- Dihedral angles between benzofuran and triazolothiadiazole rings (e.g., 74.34° in analogous structures) .
- Validation : Compare bond lengths (e.g., C-N: 1.32–1.35 Å) with DFT-optimized structures .
Data Contradiction Analysis
Q. How to address conflicting reports on antifungal activity across similar triazolothiadiazoles?
- Root Causes :
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity against C. albicans, while bulky groups reduce efficacy .
- Assay Variability : Differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or incubation time (24 vs. 48 hours) .
- Resolution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole) .
Q. Why do some studies report poor aqueous solubility despite high lipophilicity?
- Mechanistic Insight :
- Crystallinity : Highly ordered crystal packing (observed in X-ray studies) reduces dissolution rates .
- Mitigation Strategies :
- Formulate as nanoparticles (e.g., PLGA encapsulation).
- Introduce polar groups (e.g., -OH, -SO₃H) at Position 6 without compromising activity .
Methodological Recommendations
- Synthetic Reproducibility : Use anhydrous POCl₃ and strictly control reflux duration to avoid side products .
- Biological Assays : Include cytotoxicity controls (e.g., Vero cells) to differentiate target-specific effects .
- Data Reporting : Adhere to FAIR principles—publish raw spectral data (NMR, IR) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
